Methyl 2-amino-6-methylheptanoate
Description
Methyl 2-amino-6-methylheptanoate is a branched-chain amino ester characterized by a methyl ester group at position 1, an amino group at position 2, and a methyl substituent at position 6 of the heptane backbone. Key inferred attributes include:
- Molecular formula: Likely C₉H₁₉NO₂ (based on ethyl analog data from ).
- Molecular weight: ~173.25 g/mol (calculated from ethyl analog data).
- Functional groups: Ester (COOCH₃), primary amine (NH₂), and branched alkyl chain.
- Potential applications: Intermediate in pharmaceutical synthesis (e.g., analogs in ) or biochemical studies.
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
methyl 2-amino-6-methylheptanoate |
InChI |
InChI=1S/C9H19NO2/c1-7(2)5-4-6-8(10)9(11)12-3/h7-8H,4-6,10H2,1-3H3 |
InChI Key |
DIYLMHJUTDQAHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-6-methylheptanoate typically involves the esterification of 2-amino-6-methylheptanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6-methylheptanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides and other substituted products.
Scientific Research Applications
Methyl 2-amino-6-methylheptanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-6-methylheptanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then interact with enzymes and receptors in the body.
Comparison with Similar Compounds
Ethyl 2-amino-6-methylheptanoate and Its Hydrochloride Salt
Ethyl 2-amino-6-methylheptanoate (CAS 1379801-64-5) and its hydrochloride salt (CAS 2126160-25-4) are direct structural analogs differing only in the ester group (ethyl vs. methyl). Key comparisons include:
Functional Implications :
2-Amino-6-methylheptane (CAS 543-82-8)
This primary amine shares the same branched alkyl backbone but lacks the ester group. Critical differences include:
Research Findings :
- 2-Amino-6-methylheptane was investigated in 1947 for its pharmacological effects on the central nervous system, suggesting that esterification (as in the methyl ester) may modulate activity or metabolic stability .
Methyl 2-hydroxyacetate (CAS 96-35-5)
This simpler ester lacks the amino group and branched chain, providing a contrast in reactivity and applications:
Functional Implications :
- The amino group in this compound introduces basicity and hydrogen-bonding capacity, which could enhance binding in biological systems compared to non-amino esters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
